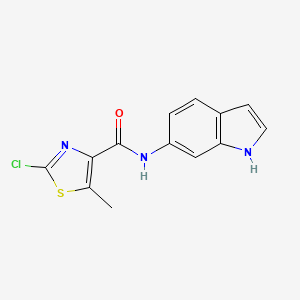
1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is an organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-one
Reduction: 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazoline
Substitution: 1-(4-methoxyphenyl)-3,4-dimethyl-1H-pyrazol-5-ol
Scientific Research Applications
Chemistry: 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. The pyrazole ring structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
- 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrazole
- 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-ol
Comparison: Compared to these similar compounds, 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-6,13H,1-2H3 |
InChI Key |
UHIVITAEXQENIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11028963.png)
![(3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11028986.png)
![(1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetic acid](/img/structure/B11028988.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B11028990.png)
![3-[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B11028993.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11029007.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11029015.png)
![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-phenylacetamide](/img/structure/B11029017.png)


![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide](/img/structure/B11029035.png)

